Bicyclo[2.2.1]heptane-2,3-dimethanol
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Overview
Description
“Bicyclo[2.2.1]heptane-2,3-dimethanol” is a chemical compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da .
Synthesis Analysis
The synthesis of this compound involves a sequential Diels Alder reaction/rearrangement sequence . This sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H16O2 . It has a complex structure that includes a bicyclo[2.2.1]heptane core .Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.22 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemistry
- Bicyclo[4.1.0]hept-1,6-ene, related to Bicyclo[2.2.1]heptane, was studied for its synthesis and chemical reactions. It was found to undergo dimerization and oxidation, yielding various carbonyl products, and had a relatively low energy barrier to folding along the fused double bond (Billups et al., 1996).
Catalytic and Chemical Transformations
- Ruthenium complexes were used to catalyze the dimerization of Bicyclo[2.2.1]hepta-2,5-diene, leading to the formation of new compounds with intricate structures (Mitsudo et al., 1999).
- Cobalt(I) complexes were shown to catalyze the hydrogenation and dimerization of Bicyclo[2.2.1]hepta-2,5-diene, producing compounds with tricycloheptane skeletons (Kanai et al., 1986).
Structural Analysis and Properties
- Investigations into the structure and hydrogen-bonding properties of derivatives of Bicyclo[2.2.1]heptane were conducted, contributing to a deeper understanding of its stereochemistry and bonding characteristics (Plettner et al., 2005).
Application in Polymer Engineering
- Bicyclo[2.2.1]hepta-2,5-diene was used in copolymers with vinyl chloride to produce high-softening, easily processed vinyl resins. This demonstrated the compound's utility in enhancing the properties of polymers (Zutty & Whitworth, 1964).
Asymmetric Catalysis
- The compound's derivatives were used in rhodium-catalyzed asymmetric additions, showcasing its potential in catalytic processes to produce chiral compounds (Berthon-Gelloz & Hayashi, 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[2.2.1]heptane-2,3-dimethanol is currently unknown due to the lack of comprehensive studies on this compound . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which are yet to be identified.
Properties
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZGWAJIHWNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963450 |
Source
|
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-99-7, 45849-05-6 |
Source
|
Record name | NSC149910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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